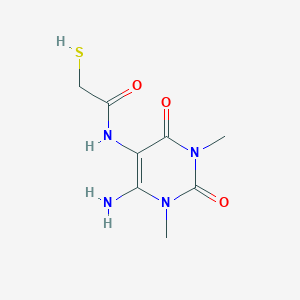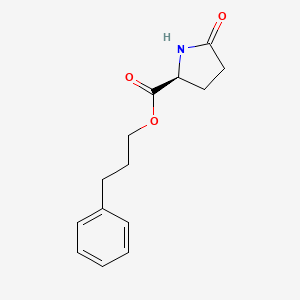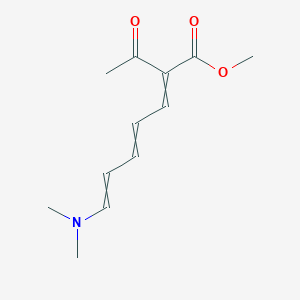
Methyl 2-acetyl-7-(dimethylamino)hepta-2,4,6-trienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-acetyl-7-(dimethylamino)-2,4,6-heptatrienoate is an organic compound with a complex structure that includes an acetyl group, a dimethylamino group, and a heptatrienoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-acetyl-7-(dimethylamino)-2,4,6-heptatrienoate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of acetyl chloride and dimethylamine in the presence of a base to form the intermediate compounds, which are then further reacted to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. Techniques such as distillation and crystallization are commonly employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-acetyl-7-(dimethylamino)-2,4,6-heptatrienoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group may be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Methyl 2-acetyl-7-(dimethylamino)-2,4,6-heptatrienoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of methyl 2-acetyl-7-(dimethylamino)-2,4,6-heptatrienoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2-Acetyl-7-methoxybenzofuran: Shares structural similarities but differs in functional groups and overall reactivity.
2-Acetyl-7-phenylaminobenzofuran: Another related compound with distinct biological activities.
Uniqueness
Methyl 2-acetyl-7-(dimethylamino)-2,4,6-heptatrienoate is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for various specialized applications in research and industry .
Propiedades
Número CAS |
66426-28-6 |
|---|---|
Fórmula molecular |
C12H17NO3 |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
methyl 2-acetyl-7-(dimethylamino)hepta-2,4,6-trienoate |
InChI |
InChI=1S/C12H17NO3/c1-10(14)11(12(15)16-4)8-6-5-7-9-13(2)3/h5-9H,1-4H3 |
Clave InChI |
VVQGSCBTXLTXFI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(=CC=CC=CN(C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



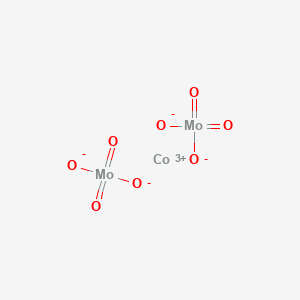
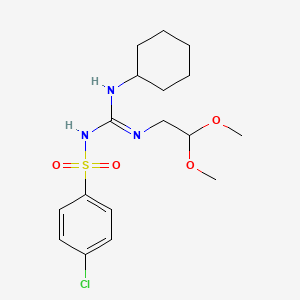
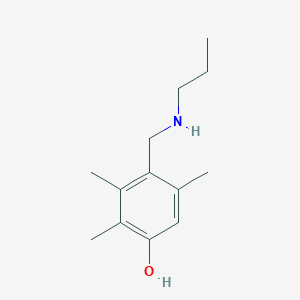
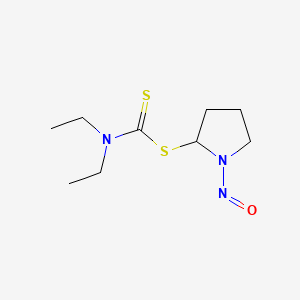
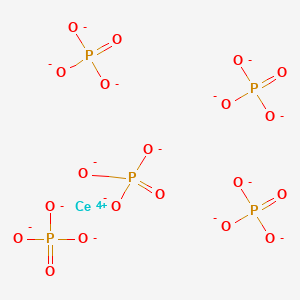
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-fluorophenyl)-](/img/structure/B13805813.png)
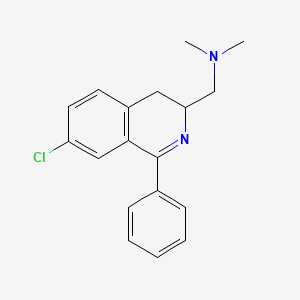


![1,2,3,3A,4,9B-Hexahydro-pyrrolo[3,4-C]quinoline-5-carboxylic acid tert-butyl ester](/img/structure/B13805848.png)

